molecular formula C22H17N3O B10872233 2-amino-4-(4-ethoxyphenyl)-6-phenylbenzene-1,3-dicarbonitrile

2-amino-4-(4-ethoxyphenyl)-6-phenylbenzene-1,3-dicarbonitrile

Cat. No.: B10872233
M. Wt: 339.4 g/mol
InChI Key: MZCOSEUTRLHWLP-UHFFFAOYSA-N
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Description

2-amino-4-(4-ethoxyphenyl)-6-phenylbenzene-1,3-dicarbonitrile is an organic compound with a complex aromatic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. Its unique structure, featuring both amino and nitrile functional groups, allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-ethoxyphenyl)-6-phenylbenzene-1,3-dicarbonitrile typically involves multi-step organic reactions

    Starting Material Preparation: The synthesis begins with the preparation of 4-ethoxybenzaldehyde and benzyl cyanide.

    Formation of Intermediate: These starting materials undergo a Knoevenagel condensation reaction in the presence of a base such as piperidine to form an intermediate compound.

    Cyclization: The intermediate is then subjected to a cyclization reaction, often using a catalyst like ammonium acetate, to form the desired aromatic ring structure.

    Introduction of Amino Group:

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines, using reagents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Introduction of halogen, alkyl, or other functional groups on the aromatic rings.

Scientific Research Applications

Chemistry

In organic synthesis, 2-amino-4-(4-ethoxyphenyl)-6-phenylbenzene-1,3-dicarbonitrile serves as a precursor for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in the development of new organic compounds.

Biology and Medicine

The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It can be used in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Industry

In the materials science field, this compound can be used to create novel polymers or as a component in the development of advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism by which 2-amino-4-(4-ethoxyphenyl)-6-phenylbenzene-1,3-dicarbonitrile exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile groups can participate in coordination with metal ions. These interactions can influence the compound’s binding affinity and specificity towards enzymes or receptors, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(4-methoxyphenyl)-6-phenylbenzene-1,3-dicarbonitrile
  • 2-amino-4-(4-chlorophenyl)-6-phenylbenzene-1,3-dicarbonitrile
  • 2-amino-4-(4-fluorophenyl)-6-phenylbenzene-1,3-dicarbonitrile

Uniqueness

Compared to its analogs, 2-amino-4-(4-ethoxyphenyl)-6-phenylbenzene-1,3-dicarbonitrile features an ethoxy group, which can influence its solubility, reactivity, and biological activity. The presence of the ethoxy group can enhance the compound’s ability to interact with hydrophobic environments, potentially increasing its efficacy in certain applications.

Properties

Molecular Formula

C22H17N3O

Molecular Weight

339.4 g/mol

IUPAC Name

2-amino-4-(4-ethoxyphenyl)-6-phenylbenzene-1,3-dicarbonitrile

InChI

InChI=1S/C22H17N3O/c1-2-26-17-10-8-16(9-11-17)19-12-18(15-6-4-3-5-7-15)20(13-23)22(25)21(19)14-24/h3-12H,2,25H2,1H3

InChI Key

MZCOSEUTRLHWLP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(C(=C(C(=C2)C3=CC=CC=C3)C#N)N)C#N

Origin of Product

United States

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